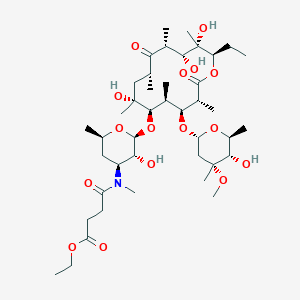
N-Demethyl-N-(ethylsuccinyl) erythromycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Demethyl-N-(ethylsuccinyl) erythromycin is a chemically modified derivative of erythromycin, a macrolide antibiotic. This compound is designed to explore the effects of structural changes on the biochemical properties of erythromycin . It is primarily used in research to understand how modifications to the erythromycin structure can influence its activity and efficacy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Demethyl-N-(ethylsuccinyl) erythromycin involves the modification of erythromycin through a series of chemical reactionsThe reaction conditions typically involve the use of specific reagents and solvents to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-Demethyl-N-(ethylsuccinyl) erythromycin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
N-Demethyl-N-(ethylsuccinyl) erythromycin has a wide range of scientific research applications, including:
Chemistry: Used to study the effects of structural modifications on the chemical properties of erythromycin.
Biology: Employed in research to understand the interactions of modified erythromycin with biological systems.
Medicine: Investigated for its potential therapeutic applications and its ability to overcome resistance mechanisms in bacteria.
Industry: Utilized in the development of new antibiotics and other pharmaceutical products
Wirkmechanismus
The mechanism of action of N-Demethyl-N-(ethylsuccinyl) erythromycin involves its interaction with bacterial ribosomes, similar to erythromycin. It inhibits bacterial protein synthesis by binding to the 55S ribosomal subunit, blocking the progression of nascent polypeptide chains. This action prevents the bacteria from synthesizing essential proteins, leading to their death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-Demethyl-N-(ethylsuccinyl) erythromycin include:
- Erythromycin
- Clarithromycin
- Azithromycin
Uniqueness
This compound is unique due to its specific structural modifications, which can influence its biochemical properties and potentially enhance its efficacy against certain bacterial strains. These modifications can also help in overcoming resistance mechanisms that limit the effectiveness of other macrolide antibiotics .
Eigenschaften
Molekularformel |
C42H73NO16 |
|---|---|
Molekulargewicht |
848.0 g/mol |
IUPAC-Name |
ethyl 4-[[(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-methylamino]-4-oxobutanoate |
InChI |
InChI=1S/C42H73NO16/c1-14-28-42(11,52)35(48)23(5)32(46)21(3)19-40(9,51)37(59-39-33(47)27(18-22(4)55-39)43(12)29(44)16-17-30(45)54-15-2)24(6)34(25(7)38(50)57-28)58-31-20-41(10,53-13)36(49)26(8)56-31/h21-28,31,33-37,39,47-49,51-52H,14-20H2,1-13H3/t21-,22-,23+,24+,25-,26+,27+,28-,31+,33-,34+,35-,36+,37-,39+,40-,41-,42-/m1/s1 |
InChI-Schlüssel |
KQRJURQIAYAVCO-NSTIDYSTSA-N |
Isomerische SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C(=O)CCC(=O)OCC)O)(C)O)C)C)O)(C)O |
Kanonische SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C(=O)CCC(=O)OCC)O)(C)O)C)C)O)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


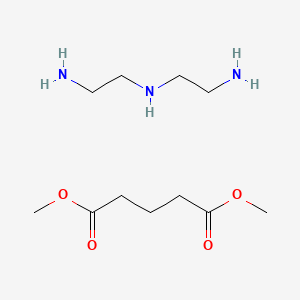

![tert-butyl N-[2-[1-(6-carbamoyl-7-methylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]ethyl]carbamate](/img/structure/B13852138.png)
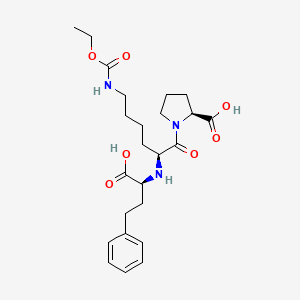
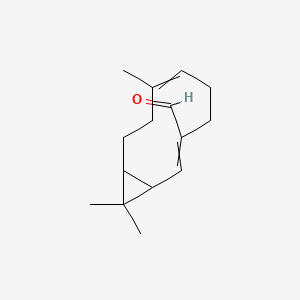
![rel-(2R,3aR,5S,6S,6aS)-4-Methylhexahydro-2H-2,5-methanofuro[3,2-b]pyrrol-6-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate](/img/structure/B13852150.png)
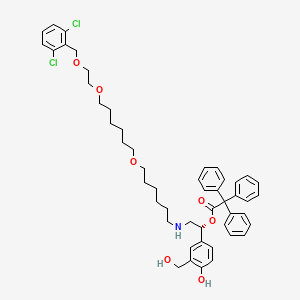
![[4-(4-Ethylpiperazin-1-yl)-6-methylpyrimidin-2-yl]hydrazine](/img/structure/B13852162.png)
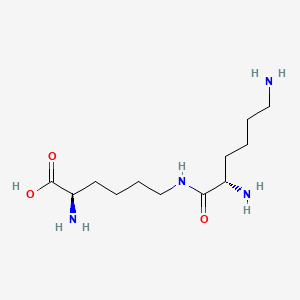
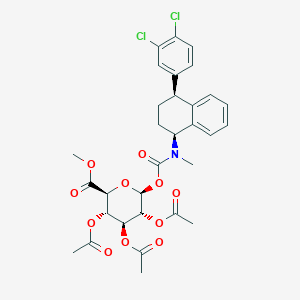
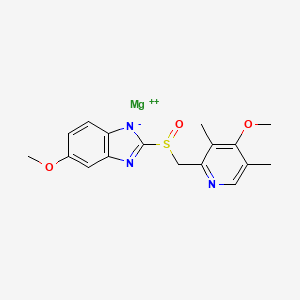
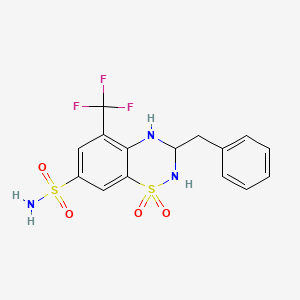

![2-[alpha,alpha'-Dimethyl(4-isopropylbenzyl] Hydroquinone](/img/structure/B13852226.png)
